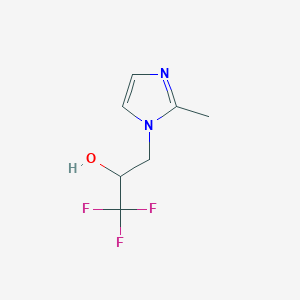
1,1,1-trifluoro-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol
Overview
Description
“1,1,1-trifluoro-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of “1,1,1-trifluoro-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol” includes an imidazole ring and a trifluoromethyl group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The trifluoromethyl group, with a strong electron-withdrawing effect, can influence the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO) .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “1,1,1-trifluoro-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol”, focusing on six unique applications:
Synthesis of Derivatives
This compound may be used as a precursor in the synthesis of various derivatives with potential therapeutic applications. For example, it can be involved in the synthesis of esters that have been studied for their antimicrobial potential .
Vibrational Spectral Analysis
The compound’s vibrational spectral analysis, particularly of OH and OD groups, can be conducted to understand its structural and electronic properties .
Kinetic Resolution
It may serve as a substrate for enzyme-mediated kinetic resolution, a process that can produce enantiomerically pure substances from a racemic mixture. This is valuable in creating pharmaceuticals with specific desired effects .
Epoxypropane Synthesis
The compound can be converted into 1,1,1-trifluoro-2,3-epoxypropane, which is a useful intermediate in organic synthesis for producing various chemical products .
Pharmaceutical Research
Imidazole-containing compounds like this one are often explored for their therapeutic potential due to their high chemotherapeutic values. They may act as remedies for developing novel drugs to overcome antimicrobial resistance (AMR) problems .
Agrochemical and Pharmaceutical Ingredients
Compounds with trifluoromethyl groups are key structural motifs in active agrochemical and pharmaceutical ingredients. This compound could potentially be used in the development of such ingredients due to its trifluoromethyl group .
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are found in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals .
Mode of Action
The imidazole ring, a core component of this compound, is known to interact with various biological targets due to its amphoteric nature . The trifluoromethyl group, with its strong electron-withdrawing effect, can influence the compound’s interactions with its targets .
Biochemical Pathways
Imidazole derivatives are known to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
Imidazole, a core component of this compound, is known to be highly soluble in water and other polar solvents, which could influence its absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The presence of the trifluoromethyl group could potentially enhance the compound’s stability and influence its interactions with its environment .
properties
IUPAC Name |
1,1,1-trifluoro-3-(2-methylimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-5-11-2-3-12(5)4-6(13)7(8,9)10/h2-3,6,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGJJZUHLUZLKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





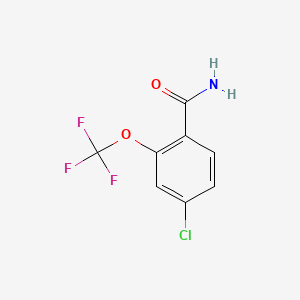

![1H-pyrrolo[2,3-c]pyridin-7-ylmethanol](/img/structure/B1399815.png)
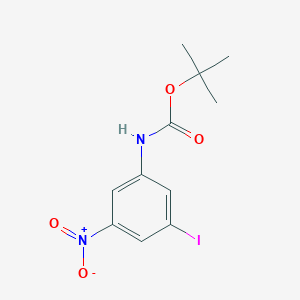


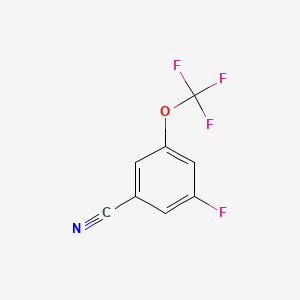
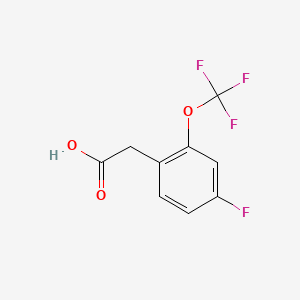
![1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1399824.png)
![Tert-butyl 4-[6-(ethoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1399827.png)

